molecular formula C5H12N2O B15258805 (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol

Cat. No.: B15258805
M. Wt: 116.16 g/mol
InChI Key: FMBIQZAABNLKQQ-NVGWPGHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring two amino groups and one hydroxyl group on a cyclopentane ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination reactions using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The amination step can be optimized using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclopentane ring. This combination of functional groups and chiral centers makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4S)-3,4-diaminocyclopentan-1-ol

InChI

InChI=1S/C5H12N2O/c6-4-1-3(8)2-5(4)7/h3-5,8H,1-2,6-7H2/t3?,4-,5+

InChI Key

FMBIQZAABNLKQQ-NVGWPGHNSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1O)N)N

Canonical SMILES

C1C(CC(C1N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.